molecular formula C16H12 B13733264 6b,10a-Dihydrofluoranthene CAS No. 41593-24-2

6b,10a-Dihydrofluoranthene

Cat. No.: B13733264
CAS No.: 41593-24-2
M. Wt: 204.27 g/mol
InChI Key: UPRKFOPXIHCNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6b,10a-Dihydrofluoranthene (CAS 41593-24-2) is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.27 g/mol . This polycyclic aromatic hydrocarbon (PAH) derivative is characterized by a density of approximately 1.177 g/cm³ and a boiling point of 343.6°C . With a high calculated logP value, it exhibits significant hydrophobicity, which influences its environmental behavior and bioavailability . As a dihydro derivative of fluoranthene, this compound is of significant interest in chemical and environmental research. Fluoranthene and its related structures are studied for their presence in the environment and their interactions with biological systems . A key area of investigation involves the metabolic pathways of such compounds. Research indicates that related PAHs are substrates for cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which can bioactivate them into reactive intermediates . Therefore, this compound serves as a valuable reference standard and starting material in metabolic studies, environmental analysis, and the synthesis of more complex chemical entities. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41593-24-2

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

6b,10a-dihydrofluoranthene

InChI

InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H

InChI Key

UPRKFOPXIHCNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

Synthetic Methodologies for 6b,10a Dihydrofluoranthene and Its Derivatives

In Situ Generation Techniques for 6b,10a-Dihydrofluoranthene

This compound is often generated in situ, meaning it is formed and consumed within the same reaction mixture. ias.ac.inresearchgate.netresearchgate.netcapes.gov.brresearchgate.net This approach is common for reactive intermediates that may be difficult to isolate. The primary method for its generation involves a [4+2] cycloaddition, also known as the Diels-Alder reaction. uzh.ch

The formation of the dihydrofluoranthene skeleton relies on the reaction between an acenaphthylene (B141429) derivative, which acts as the dienophile, and a suitable diene. uzh.ch Cyclic dienes such as cyclopentadienones and thiophene-S,S-dioxides are common precursors. uzh.ch The reaction with thiophene-S,S-dioxides is particularly useful as it proceeds with the extrusion of sulfur dioxide (SO₂), while the reaction with cyclopentadienones involves the loss of carbon monoxide (CO) to yield the dihydrofluoranthene product. uzh.ch

Specific examples from the literature demonstrate the synthesis of substituted dihydrofluoranthenes. For instance, the reaction between 3,8-dimethylacenaphthylene and 2,5-dibromothiophene (B18171) 1,1-dioxide in refluxing toluene (B28343) yields 7,10-dibromo-1,6-dimethyl-6b,10a-dihydrofluoranthene. uzh.ch Similarly, reacting 3,8-dimethylacenaphthylene with 3,4-dibromo-2,5-dimethylthiophene (B1641986) leads to the formation of 8,9-dibromo-6b,10a-dihydro-1,6,7,10-tetramethylfluoranthene. uzh.ch

Table 1: Examples of Precursor Compounds for Substituted this compound Synthesis

Acenaphthylene PrecursorDiene PrecursorResulting Dihydrofluoranthene DerivativeReaction Conditions
3,8-dimethylacenaphthylene2,5-dibromothiophene 1,1-dioxide7,10-Dibromo-1,6-dimethyl-6b,10a-dihydrofluoranthene uzh.chToluene, reflux, 1 day uzh.ch
3,8-dimethylacenaphthylene3,4-dibromo-2,5-dimethylthiophene-S,S-dioxide8,9-dibromo-6b,10a-dihydro-1,6,7,10-tetramethylfluoranthene uzh.chReflux with N₂ inlet uzh.ch
AcenaphthyleneCyclopentadienonesSubstituted dihydrofluoranthenes uzh.chExtrusion of CO uzh.ch
AcenaphthyleneTetrachlorothiophene-S,S-dioxidesSubstituted dihydrofluoranthenes uzh.chExtrusion of SO₂ uzh.ch

The fundamental mechanism for the formation of this compound is a pericyclic [4+2] cycloaddition reaction. uzh.ch In this process, the four pi-electrons from the diene (e.g., thiophene-S,S-dioxide) and the two pi-electrons from the dienophile (acenaphthylene) combine to form a new six-membered ring. This initial cycloadduct is typically unstable and spontaneously loses a small, stable molecule like SO₂ or CO in a cheletropic elimination step to generate the final dihydrofluoranthene structure. uzh.ch

Interestingly, the electronic nature of the reactants can influence the reaction pathway. When electron-withdrawing groups are present on the thiophene-S,S-dioxide precursor, the reaction can proceed through an inverse-electron-demand Diels-Alder mechanism. uzh.ch In this variation, the diene is electron-poor, and the dienophile is electron-rich, which is the reverse of the electronic requirements for a typical Diels-Alder reaction.

Targeted Synthesis of Substituted 6b,10a-Dihydrofluoranthenes

The synthesis of specifically functionalized dihydrofluoranthenes is crucial for their application as intermediates, particularly in the construction of larger, more complex molecules like corannulene (B50411).

Control over the orientation and spatial arrangement of atoms during synthesis is a key challenge in organic chemistry. ethz.chyoutube.com

Regioselectivity refers to the preference for bond formation at one position over another. slideshare.netmasterorganicchemistry.com In the synthesis of substituted dihydrofluoranthenes via the Diels-Alder reaction between asymmetrically substituted acenaphthylenes and dienes, the formation of more than one regioisomer is possible. Research has shown that the reaction between certain substituted acenaphthylenes and thiophene-S,S-dioxides can produce two different regioisomers, which then require separation by techniques such as HPLC or column chromatography. uzh.ch

One of the most significant applications of substituted dihydrofluoranthenes is their role as key intermediates in the total synthesis of corannulene (C₂₀H₁₀) and its derivatives. uzh.chuzh.ch Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, is a fragment of buckminsterfullerene (B74262). uzh.ch

The synthetic strategy involves the construction of a highly substituted fluoranthene (B47539) precursor that already contains the necessary carbon framework. uzh.ch This is achieved through the cycloaddition methods described above to form a substituted dihydrofluoranthene. This intermediate is then subjected to further chemical transformations, typically a challenging ring-closure and subsequent dehydrogenation (aromatization) step, to form the final, curved corannulene bowl. uzh.ch While the synthesis of the dihydrofluoranthene intermediates often proceeds in good yields, the final cyclization and aromatization steps to achieve the corannulene structure have been reported to be low-yielding. uzh.ch This highlights the critical role of dihydrofluoranthenes as advanced precursors that set the stage for the final, complex steps of corannulene synthesis.

Reactivity and Mechanistic Investigations of 6b,10a Dihydrofluoranthene

Cycloaddition Reactions with Fullerene Derivatives

The electron-rich nature of 6b,10a-dihydrofluoranthene makes it an excellent candidate for reactions with electron-deficient species like fullerenes. These reactions provide a pathway to novel fullerene adducts with potentially interesting material properties.

The reaction between this compound and buckminsterfullerene (B74262) (C60) is a classic example of a Diels-Alder, or [4+2] cycloaddition, reaction. In this process, the diene component of this compound reacts with a dienophile, a double bond on the C60 cage.

The in situ generation of this compound in the presence of C60 leads to the formation of a stable [4+2] cycloadduct. researchgate.netias.ac.incapes.gov.brresearchgate.net This reaction results in the creation of a new six-membered ring fused to the fullerene core. The resulting adduct, 1,2-(7,10-etheno-6b,7,8,9,10,10a-hexahydrofluorantheno)- beilstein-journals.orgfullerene, is a stable compound. researchgate.netresearchgate.net The driving force for this reaction is the formation of a more thermodynamically stable aromatic system.

The conditions under which the cycloaddition is performed can significantly impact the outcome. Thermal conditions, typically involving heating the reactants, are commonly employed for Diels-Alder reactions. For the reaction of this compound with C60, thermal generation of the diene is often necessary. researchgate.netias.ac.inresearchgate.net

Photochemical conditions, involving the use of light, can also influence cycloaddition reactions. youtube.com While detailed studies specifically on the photochemical cycloaddition of this compound with C60 are not extensively reported in the provided context, the principles of pericyclic reactions suggest that the stereochemical outcome and the allowedness of the reaction can differ between thermal and photochemical pathways. researchgate.net Generally, [4+2] cycloadditions are thermally allowed and photochemically forbidden in a suprafacial-suprafacial manner. researchgate.net

Table 1: Reaction Conditions and Outcomes

Reactants Conditions Product Yield Reference
This compound, C60 In situ generation, thermal 1,2-(7,10-etheno-6b,7,8,9,10,10a-hexahydrofluorantheno)- beilstein-journals.orgfullerene Not specified researchgate.netresearchgate.net

The structure of the resulting cycloadducts is confirmed through various analytical techniques. The molecular structure of similar fullerene adducts has been established using X-ray structural analysis. scispace.com This powerful technique provides definitive proof of the connectivity and stereochemistry of the newly formed molecule. Computational methods are also employed to understand the regioselectivity of the cycloaddition, explaining the preference for reaction at the capes.gov.brcapes.gov.br bonds of the fullerene over the capes.gov.brnih.gov bonds. nih.gov

Beyond the direct cycloaddition with C60, the principles of this reaction can be extended to other fullerene derivatives and functionalization strategies. The ability to form stable adducts opens the door to creating a wide range of fullerene-based materials with tailored electronic and physical properties. ias.ac.in Continuous flow synthesis methods have been successfully applied to the [4+2] cycloaddition of other dienes to fullerenes, suggesting a potential avenue for the efficient production of this compound-fullerene adducts.

[4+2] Diels-Alder Cycloadditions with C60 Fullerene

Other Electrophilic and Nucleophilic Transformations

Due to its electron-rich polycyclic aromatic hydrocarbon character, this compound is expected to participate in various electrophilic and nucleophilic transformations. Fullerenes themselves are known to be electrophilic and readily react with nucleophiles. ias.ac.in While specific examples of other electrophilic and nucleophilic reactions involving this compound were not detailed in the provided search results, its inherent reactivity suggests it could react with a range of electrophiles. Conversely, derivatization of the fullerene adduct could introduce nucleophilic sites for further chemical modification. ias.ac.in

Photochemical Reactivity and Induced Transformations

Detailed studies specifically documenting the photochemical reactivity and induced transformations of isolated this compound are not extensively available in the public literature. The majority of photochemical studies involving this compound are in the context of its reactions with other molecules, most notably as a diene in photo-induced cycloaddition reactions.

The general principles of photochemical cis-trans isomerization are well-established for alkenes. scribd.comyoutube.comcaltech.edu Direct irradiation or the use of a triplet sensitizer (B1316253) can lead to the formation of a photostationary state of isomers. scribd.comyoutube.com For example, the irradiation of either cis- or trans-stilbene (B89595) results in a mixture of both isomers. scribd.com However, specific studies applying these principles to the isomerization of the cis-fused this compound to a potential trans isomer are not prominently documented.

Thermally Induced Rearrangements and Cycloreversions

The thermal behavior of this compound is primarily characterized by its role as a reactive intermediate in Diels-Alder and retro-Diels-Alder reactions. researchgate.netwikipedia.org The compound itself is often generated in situ through a thermal process for subsequent reactions.

A key method for the synthesis of this compound involves the thermal reaction of acenaphthylene (B141429) with a suitable precursor that generates a diene. This indicates that the dihydrofluoranthene possesses a degree of thermal stability, allowing it to be formed and then participate in further reactions.

The most prominent thermal reaction involving this compound is its [4+2] cycloaddition with dienophiles. A notable example is its reaction with buckminsterfullerene (C60). When generated in situ, it reacts with C60 to form a stable cycloadduct, 1,2-(7,10-etheno-6b,7,8,9,10,10a-hexahydrofluorantheno)- researchgate.netfullerene. researchgate.netresearchgate.netresearchgate.net This reaction highlights the utility of this compound as a diene in thermally promoted cycloadditions.

The reverse reaction, a retro-Diels-Alder (rDA) reaction, is a thermally induced cycloreversion where a cyclohexene (B86901) derivative fragments into a diene and a dienophile. wikipedia.org This process is thermodynamically favored at higher temperatures. wikipedia.org While the general principles of rDA reactions are well-understood, specific studies detailing the unimolecular thermal cycloreversion of this compound back to its constituent precursors under various thermal conditions are not extensively reported. The stability of its adducts, for instance with C60, suggests that the retro-Diels-Alder reaction would require significant thermal energy. Some fullerene adducts are known to be less prone to the retro-Diels-Alder reaction than their non-methylated counterparts, indicating that structural features influence the propensity for cycloreversion. researchgate.net

In a broader context, thermal isomerizations of aromatic systems have been studied, sometimes involving radical intramolecular interchanges at very high temperatures. However, the specific thermal rearrangements of the this compound framework itself, independent of cycloaddition-cycloreversion pathways, remain an area with limited detailed investigation in the available literature.

Advanced Spectroscopic Probing of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 6b,10a-dihydrofluoranthene and its derivatives. Both ¹H and ¹³C NMR are employed to confirm the molecular framework and to study dynamic processes.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aliphatic and aromatic protons. The chemical shifts and coupling patterns of these protons provide definitive information about their connectivity and spatial arrangement. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The characterization of adducts formed from the reaction of this compound with fullerenes like C60 and C70 heavily relies on NMR spectroscopy to establish the structure of the resulting products. researchgate.nethmdb.ca

Illustrative ¹H and ¹³C NMR Data for this compound:

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aliphatic Protons (at C6b, C10a)3.5 - 4.540 - 50
Aromatic Protons7.0 - 8.0120 - 140

Note: The above table is illustrative and actual chemical shifts may vary depending on the solvent and experimental conditions.

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic molecular processes such as conformational changes. researchgate.netresearchgate.netnih.gov For derivatives of this compound, particularly those related to corannulene (B50411), VT NMR is instrumental in determining the energy barriers associated with bowl-to-bowl inversions. researchgate.net This process involves the molecule flipping its concave structure, passing through a planar transition state.

By monitoring the changes in the NMR spectrum as a function of temperature, such as the coalescence of distinct signals from interconverting isomers, the rate of the dynamic process can be determined. sciencepublishinggroup.com From the coalescence temperature and the frequency difference between the signals, the free energy of activation (ΔG‡) for the bowl inversion can be calculated using the Eyring equation. These studies provide fundamental insights into the structural flexibility and stability of these bowl-shaped molecules. researchgate.netresearchgate.net For instance, the bowl inversion barrier for a 1,3,5,7,9-pentafunctionalized corannulene derivative was determined to be 8.9 kcal/mol using variable temperature NMR spectroscopy. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. Specific functional groups, such as C-H bonds in both aliphatic and aromatic regions, exhibit characteristic absorption frequencies. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. edinst.com For a molecule like this compound, the combination of IR and Raman spectroscopy can confirm the presence of its key structural features.

Illustrative Vibrational Frequencies for this compound:

Vibrational Mode Expected Infrared (IR) Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 30002850 - 3000
C=C Aromatic Ring Stretch1450 - 16001450 - 1600
C-H Bending700 - 900700 - 900

Note: This table is illustrative. The intensities of IR and Raman signals for a given vibration can differ based on the change in dipole moment and polarizability, respectively.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is used to probe the electronic structure of molecules. nih.gov These techniques provide information about the electronic transitions between different energy levels within the molecule.

Fluorescence spectroscopy, which measures the light emitted from a molecule after it has absorbed light, can provide further insights into the excited state properties. The shape and position of the emission spectrum are sensitive to the molecular structure and its environment.

Illustrative Electronic Spectroscopy Data for a Dihydrofluoranthene-type System:

Spectroscopic Parameter Typical Wavelength Range (nm)
UV-Vis Absorption (λ_max)250 - 400
Fluorescence Emission (λ_em)350 - 500

Note: The data in this table is illustrative and based on general characteristics of polycyclic aromatic hydrocarbons.

Mass Spectrometry for Reaction Monitoring and Adduct Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It is also invaluable for monitoring chemical reactions and characterizing the resulting products. In the context of this compound chemistry, mass spectrometry is frequently used to identify and characterize adducts formed in reactions, for example, with fullerenes. hmdb.ca

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze complex mixtures containing this compound and its reaction products. ucl.ac.uk The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can offer additional structural information. For instance, the formation of a stable [4+2] cycloadduct between in situ generated this compound and C60 was confirmed using mass spectrometry. hmdb.ca

Theoretical and Computational Studies of 6b,10a Dihydrofluoranthene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule like 6b,10a-Dihydrofluoranthene. These methods, rooted in quantum mechanics, provide insights into the distribution of electrons within the molecule and how this distribution influences its chemical properties.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, a hypothetical FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would reveal the most probable sites for electrophilic and nucleophilic attack. However, no published studies were found that provide these specific calculations or the resulting orbital energies and visualizations for this compound.

Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical methods are powerful tools for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction pathways and the characterization of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the energy changes along a proposed reaction coordinate, chemists can determine the feasibility of a reaction and identify the most likely mechanism.

A theoretical study of this compound could, for instance, investigate its thermal or photochemical reactivity, such as ring-opening or rearrangement reactions. Such a study would involve locating the transition state structures for these processes and calculating their activation energies. This information is vital for understanding the kinetics and thermodynamics of potential reactions. Regrettably, no such computational studies detailing reaction pathways or transition states for this compound are available in the scientific literature.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to calculate the energetic properties of molecules, such as their total electronic energy, enthalpy of formation, and Gibbs free energy. These calculations are essential for comparing the relative stabilities of different isomers or conformations and for predicting the thermodynamics of chemical reactions.

A DFT study on this compound would yield a precise model of its molecular structure and a quantitative assessment of its stability. However, no specific DFT calculations detailing the optimized geometry or energetic properties of this compound have been published.

Molecular Dynamics Simulations of Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule's flexibility might influence its biological activity or material properties. Additionally, MD simulations can model how this compound interacts with other molecules, such as solvents or biological macromolecules, providing insights into its solubility, binding affinity, and transport properties.

Despite the potential of this technique, there are no reported molecular dynamics simulations that have investigated the conformational flexibility or intermolecular interactions of this compound.

Computational Prediction of Spectroscopic Signatures

Computational methods can be used to predict the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and identifying unknown compounds. Techniques such as DFT and time-dependent DFT (TD-DFT) can be used to calculate various spectroscopic signatures, including:

Infrared (IR) and Raman Spectra: These calculations predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in IR and Raman spectra. This information is highly sensitive to the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectra: Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H and ¹³C) in a molecule, which are fundamental parameters in NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectra: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's electronic structure and chromophores.

A computational study predicting the spectroscopic signatures of this compound would provide a theoretical benchmark for its experimental characterization. However, no such computational predictions for the IR, Raman, NMR, or UV-Vis spectra of this compound have been documented in the scientific literature.

Applications and Emerging Directions in Materials Science and Nanotechnology

Role as a Building Block in Fullerene Functionalization for Advanced Materials

One of the most direct applications of 6b,10a-Dihydrofluoranthene in materials science is its role as a reactant in the functionalization of fullerenes. The covalent attachment of various chemical groups to the surface of fullerenes, such as the C60 buckminsterfullerene (B74262), is a critical strategy for tuning their electronic properties, solubility, and processability for use in advanced materials.

Research has demonstrated that this compound, when generated in situ, readily participates in a [4+2] cycloaddition (Diels-Alder) reaction with figshare.comfullerene. This reaction results in the formation of a stable adduct, effectively "grafting" the dihydrofluoranthene moiety onto the fullerene cage. This process offers a pathway to new fullerene derivatives with potentially altered electronic and physical properties. The functionalization of fullerenes is a key area of research for applications in organic photovoltaics, where modified fullerenes can act as electron acceptors, and in the development of novel molecular conductors and superconductors.

The reaction of in situ generated this compound with C60 highlights its utility as a reactive building block for creating complex, three-dimensional carbon architectures. The resulting adducts can be envisioned as starting points for further chemical modifications, leading to a wider array of functionalized fullerenes.

Table 1: Diels-Alder Reaction of this compound with figshare.comFullerene

ReactantsReaction TypeProductSignificance
This compound and figshare.comFullerene[4+2] CycloadditionA stable fullerene-dihydrofluoranthene adductProvides a method for the covalent functionalization of fullerenes, enabling the tuning of their properties for advanced materials applications.

Precursor in the Synthesis of Curved Polycyclic Aromatic Hydrocarbons (e.g., Corannulenes)

Curved polycyclic aromatic hydrocarbons (PAHs), often referred to as "buckybowls," are a fascinating class of molecules that represent fragments of fullerenes. Corannulene (B50411) is a well-known example, possessing a bowl-shaped structure that imparts unique electronic and self-assembly properties. The synthesis of these non-planar PAHs is a significant challenge in organic chemistry.

While direct, solution-phase synthesis of corannulene from this compound has not been extensively documented, the latter is a logical precursor in high-temperature, gas-phase syntheses. Many established routes to corannulene and its derivatives utilize fluoranthene (B47539) precursors and involve flash vacuum pyrolysis (FVP). acs.orguzh.chacs.orguni-konstanz.de Given that this compound is a hydrogenated derivative of fluoranthene, it is a plausible intermediate in these pyrolytic reactions, where sequential dehydrogenation and rearrangement steps lead to the formation of the corannulene scaffold.

The strain inherent in the this compound molecule may lower the activation energy for the skeletal rearrangements required to form the five-membered ring characteristic of corannulene. This makes it a potentially more reactive starting material than fully aromatic and planar fluoranthene under pyrolytic conditions. The ability to serve as a precursor to buckybowls places this compound in a position of interest for the bottom-up synthesis of carbon nanostructures.

Table 2: Synthetic Pathways to Corannulene from Fluoranthene Derivatives

Precursor TypeSynthetic MethodRole of DihydrofluorantheneResulting Curved PAH
Fluoranthene derivativesFlash Vacuum Pyrolysis (FVP)A likely, though often unisolated, intermediate formed during the high-temperature dehydrogenation and rearrangement process.Corannulene
Halogenated fluoranthenesSolution-phase couplingA potential starting material for derivatization to the necessary precursors for these coupling reactions.Corannulene derivatives

Potential in Organic Electronics and Optoelectronics

The potential of this compound in organic electronics and optoelectronics is an area that remains largely unexplored but holds significant promise. The electronic properties of organic materials are intrinsically linked to their molecular structure, particularly the extent of π-conjugation. While this compound itself has a partially saturated core, which disrupts the delocalized π-system of the parent fluoranthene, this very feature can be advantageous.

Derivatives of this compound, where the core structure is modified with various functional groups, could exhibit tunable electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the HOMO and LUMO energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Furthermore, the strained dihydrofluoranthene core could be a building block for creating novel, non-planar conjugated systems. Such molecules often exhibit different charge transport properties compared to their planar counterparts due to altered intermolecular packing in the solid state. The synthesis and characterization of oligomers and polymers incorporating the this compound unit could lead to new materials with unique electronic and photophysical characteristics. Theoretical studies on the electronic structure of this compound and its derivatives would be invaluable in guiding the design of new materials for these applications.

Interfacing with Nanosystems and Surface Chemistry

The interaction of organic molecules with surfaces is fundamental to many areas of nanotechnology, including molecular electronics, sensing, and catalysis. The non-planar structure of this compound suggests that its adsorption behavior on surfaces will differ significantly from that of flat PAHs. This could lead to the formation of unique self-assembled monolayers with distinct packing arrangements and electronic properties.

The strained nature of the molecule might also make it more reactive towards certain surfaces, potentially enabling covalent attachment and the formation of robust organic-inorganic interfaces. For example, the interaction of this compound with metal surfaces, such as gold or silicon, could be explored for the development of new molecular electronic devices or as a means to passivate and functionalize nanoparticle surfaces.

Moreover, the dihydrofluoranthene scaffold could serve as a template for on-surface synthesis, where thermal annealing of the adsorbed molecules could induce dehydrogenation and planarization to form fluoranthene or other larger PAHs directly on a substrate. This bottom-up approach to creating well-defined nanostructures on surfaces is a promising avenue for the fabrication of next-generation electronic and spintronic devices.

Future Research Directions in Dihydrofluoranthene-Based Architectures

The exploration of this compound in materials science and nanotechnology is still in its early stages, with many exciting avenues for future research. Key directions include:

Systematic Functionalization: The development of synthetic methodologies to introduce a wide range of functional groups onto the this compound core is crucial. This will enable a systematic investigation of how these modifications influence the molecule's electronic, optical, and self-assembly properties.

Polymer and Oligomer Synthesis: The incorporation of the this compound unit into conjugated polymers and oligomers could lead to new materials with novel topologies and optoelectronic properties. The non-planar nature of the dihydrofluoranthene unit could disrupt long-range order, potentially leading to amorphous materials with high solubility and good film-forming properties, which are desirable for solution-processed organic electronics.

Computational Modeling: In-depth theoretical studies are needed to predict the electronic structure, charge transport properties, and spectroscopic signatures of this compound and its derivatives. Such studies can guide synthetic efforts and provide a deeper understanding of the structure-property relationships in these systems.

On-Surface Chemistry and Nanostructure Formation: A detailed investigation of the adsorption, self-assembly, and on-surface reactions of this compound on various substrates could open up new possibilities for the bottom-up fabrication of carbon-based nanostructures with tailored properties.

Host-Guest Chemistry: The curved shape of the dihydrofluoranthene core, though not as pronounced as in corannulene, could be exploited in the design of host molecules for the recognition and binding of specific guest species.

Conclusion and Outlook

Summary of Key Research Advances

Research into 6b,10a-dihydrofluoranthene has solidified its role as a valuable, albeit transient, intermediate in modern organic synthesis. A pivotal advance has been its successful synthesis, notably through the Diels-Alder reaction of acenaphthylene (B141429) with dienes like 2,5-dibromothiophene (B18171) 1,1-dioxide. uzh.ch This has paved the way for exploring its chemical behavior.

The most significant and widely documented application of this compound is its function as a reactive diene in [4+2] cycloaddition reactions. ias.ac.in A substantial body of research demonstrates its efficacy in reacting with [C60]fullerene. researchgate.netecampus.com These reactions, which typically involve the in situ generation of the dihydrofluoranthene, yield stable and well-characterized fullerene adducts, such as 1,2-(7,10-etheno-6b,7,8,9,10,10a-hexahydrofluorantheno)- researchgate.netfullerene. researchgate.netresearchgate.netcapes.gov.bracs.org This specific reactivity has been crucial for the covalent functionalization of fullerenes, creating novel carbon-based materials. ias.ac.incapes.gov.br The thermal and photochemical conditions for these cycloadditions have also been investigated, providing a foundational understanding of its reaction parameters. ecampus.comresearchgate.net Furthermore, computational studies on various dihydrofluoranthene isomers have provided theoretical insights into their relative stabilities and energetics, complementing the experimental findings. frontiersin.orgresearchgate.netuzh.ch

Challenges and Opportunities in Dihydrofluoranthene Chemistry

Despite progress, the chemistry of this compound is not without its challenges, which in turn create significant research opportunities. The compound's primary role as a reactive intermediate, often generated in situ, highlights a key challenge: its inherent instability. researchgate.netresearchgate.net A major opportunity lies in developing synthetic or stabilization strategies that would allow for its isolation and characterization in a pure form, which would vastly expand the scope of its chemical utility.

Another significant challenge is controlling the regioselectivity during its synthesis. The Diels-Alder reactions used to create the dihydrofluoranthene core can lead to the formation of regioisomers, which often require challenging separation techniques to isolate the desired product. ucl.ac.uk Future work aimed at developing more selective catalytic or substrate-controlled methods would represent a substantial advancement. The propensity for dihydrofluoranthenes to aromatize into the more stable fluoranthene (B47539) by losing hydrogen is a competing reaction pathway that can limit yields and complicate reactions. european-mrs.com Understanding and controlling this isomerization is a critical challenge.

The current literature is heavily focused on its reactions with fullerenes. This presents a clear opportunity to explore the reactivity of this compound with a much broader array of dienophiles. Such studies could unlock new synthetic pathways to complex polycyclic and heterocyclic systems. Moreover, the synthesis of novel functionalized this compound derivatives remains a largely unexplored area. uzh.ch By introducing various substituents onto the molecular framework, there is an opportunity to systematically tune the electronic, steric, and photophysical properties of the diene, thereby creating a versatile toolbox of reagents for specialized applications.

Broader Implications for Advanced Organic and Materials Synthesis

The study of this compound has implications that extend beyond the molecule itself, impacting the broader fields of organic and materials chemistry. Its well-established role in fullerene functionalization directly contributes to the development of advanced carbon nanomaterials. ias.ac.incapes.gov.br The resulting adducts are of interest for applications in photovoltaics, molecular electronics, and biomedicine, where the properties of the fullerene cage are modified by the attached polycyclic fragment. researchgate.netontosight.ai

As a partially saturated, non-planar polycyclic aromatic hydrocarbon (PAH), this compound serves as an important model system for fundamental research. ontosight.airesearchgate.net Investigations into its structure, stability, and reactivity provide valuable insights into the interplay of aromaticity, ring strain, and kinetic versus thermodynamic control in complex molecular architectures. This knowledge is essential for understanding the behavior of other curved or strained PAHs, including fragments of carbon nanotubes and other nanostructures.

The utility of this compound as a building block in constructing intricate molecular frameworks underscores its importance in advanced organic synthesis. iinano.org Its ability to participate in cycloaddition reactions offers a reliable method for creating multiple carbon-carbon bonds and stereocenters in a single, predictable step. The development of functionalized dihydrofluoranthenes could lead to their use as sophisticated molecular tectons in supramolecular chemistry and crystal engineering, enabling the rational design and assembly of complex, multi-dimensional materials with tailored optical and electronic properties. ucl.ac.uksciencesconf.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6b,10a-Dihydrofluoranthene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cycloaddition reactions, such as the [4+2] cycloaddition of 1,8-dehydronaphthalene to [60]fullerene in benzene, as demonstrated by Averdung and Mattay . Key parameters include solvent polarity (e.g., benzene vs. toluene), temperature (ambient to reflux), and reaction time (24–48 hours). Yield optimization requires inert atmospheres (argon/nitrogen) to prevent side reactions with oxygen. GC-MS or HPLC-PDA is recommended for purity assessment, referencing standards like benzo[g,h,i]fluoranthene .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural elucidation relies on NMR (¹H/¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ typically reveals aromatic proton signals at δ 7.2–8.5 ppm and dihydro protons at δ 4.5–5.5 ppm. X-ray crystallography may resolve stereochemistry, but computational modeling (DFT/B3LYP) is often used for preliminary analysis . Cross-referencing with fluoranthene derivatives (e.g., 9-fluorenone) ensures accuracy .

Q. What environmental detection methods are validated for this compound in complex matrices?

  • Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with C18 cartridges is employed for sample preparation. Quantification via GC-MS (SIM mode) or HPLC with fluorescence detection (λexem = 260/380 nm) is standard. Calibration curves using 10 mg/L cyclochexane-based standards (e.g., benzo[g,h,i]fluoranthene) improve precision . Matrix effects (e.g., humic acids) require spike-and-recovery tests (±15% acceptance) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cycloaddition reactions with fullerenes?

  • Methodological Answer : The compound’s electron-deficient dihydro region enhances regioselectivity in [4+2] cycloadditions with fullerene C60. Frontier molecular orbital (FMO) analysis reveals a LUMO energy of −1.8 eV, favoring electron-rich dienophiles. Computational studies (e.g., Gaussian 16 with 6-31G* basis set) predict transition states and regiochemical outcomes . Experimental validation via <sup>13</sup>C NMR (fullerene adducts) confirms bond formation sites .

Q. What contradictions exist in the reported metabolic pathways of this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies arise in degradation intermediates: some studies identify cis-dihydrodiols (e.g., cis-7,8-fluoranthene dihydrodiol) as primary metabolites , while others report fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid) . Resolving this requires isotope-labeling (e.g., <sup>13</sup>C-6b,10a-Dihydrofluoranthene) and LC-HRMS/MS to track fragmentation patterns. Controlled microbial assays (e.g., Sphingomonas spp.) under aerobic/anaerobic conditions clarify pathway dominance .

Q. How do fluorinated derivatives of this compound alter its photostability and environmental persistence?

  • Methodological Answer : Fluorination at the 3-ethyl position (e.g., perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene) increases photostability due to C-F bond strength (485 kJ/mol vs. C-H’s 414 kJ/mol). Accelerated UV degradation studies (λ = 254 nm, 72 hours) show <10% decomposition for fluorinated vs. >50% for non-fluorinated analogs. Quantum yield calculations (ϕ) via actinometry confirm reduced photoreactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.